molecular formula C23H22FN5O4 B14106367 8-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

8-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B14106367
M. Wt: 451.4 g/mol
InChI Key: HFXRVFYCURKVIW-UHFFFAOYSA-N
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Description

8-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C23H22FN5O4

Molecular Weight

451.4 g/mol

IUPAC Name

6-(2,4-dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H22FN5O4/c1-26-20-19(21(30)29(23(26)31)13-14-6-4-5-7-16(14)24)28-11-10-27(22(28)25-20)17-9-8-15(32-2)12-18(17)33-3/h4-9,12H,10-11,13H2,1-3H3

InChI Key

HFXRVFYCURKVIW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4CCN(C4=N2)C5=C(C=C(C=C5)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 8-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core imidazo[2,1-f]purine structure, followed by the introduction of the 2,4-dimethoxyphenyl and 2-fluorobenzyl groups. The final step involves methylation to obtain the desired compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of advanced techniques such as flow chemistry for large-scale synthesis.

Chemical Reactions Analysis

8-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Scientific Research Applications

8-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar compounds to 8-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione include:

    8-(2,4-dimethoxyphenyl)-2-[4-(4-fluorobenzoyl)piperazin-1-yl]quinoline: Shares the 2,4-dimethoxyphenyl group but differs in the core structure and additional functional groups.

    N-(2,4-dimethoxyphenyl)-2-furamide: Contains the 2,4-dimethoxyphenyl group but has a different core structure and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and the imidazo[2,1-f]purine core, which confer distinct chemical and biological properties.

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